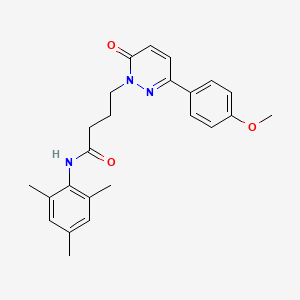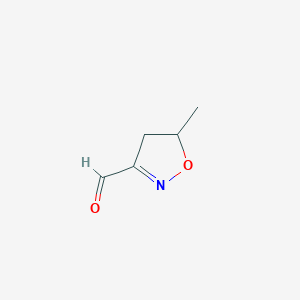![molecular formula C15H24N4O2 B2824480 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide CAS No. 2402830-26-4](/img/structure/B2824480.png)
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide is a compound that belongs to the class of diazirine-containing molecules. Diazirines are characterized by a three-membered ring structure containing one carbon atom and two nitrogen atoms. These compounds are known for their photo-reactivity, which makes them useful in various scientific applications, particularly in the field of photoaffinity labeling.
准备方法
The synthesis of 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propanoylamino group:
Incorporation of the pent-4-ynyl group: The final step involves the addition of the pent-4-ynyl group to the molecule, typically through a coupling reaction.
化学反应分析
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can undergo photolysis to generate a highly reactive carbene intermediate.
Substitution reactions: The carbene intermediate can react with various nucleophiles, leading to substitution products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are limited.
Common reagents used in these reactions include UV light for photolysis and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide has several scientific research applications:
Photoaffinity labeling: The compound is used to study protein-protein interactions and protein-ligand binding by forming covalent bonds with target molecules upon activation by UV light.
Chemical biology: It is used to identify and characterize the binding sites of small molecules on proteins.
Drug discovery: The compound helps in mapping the interaction sites of potential drug candidates on their target proteins.
Biochemical research: It is used to study various biochemical processes by crosslinking biomolecules in close proximity.
作用机制
The primary mechanism of action for 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide involves the generation of a carbene intermediate upon exposure to UV light. This carbene intermediate is highly reactive and can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids. The molecular targets and pathways involved depend on the specific application and the biomolecules present in the system.
相似化合物的比较
Similar compounds to 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide include other diazirine-containing molecules, such as:
- 3-(3-Methyldiazirin-3-yl)propan-1-ol
- 3-(3-Methyldiazirin-3-yl)propanoic acid
- Phenylchlorodiazirine
Compared to these compounds, this compound is unique due to its specific structure, which includes both a diazirine ring and a pent-4-ynyl group. This combination of functional groups enhances its reactivity and versatility in various scientific applications.
属性
IUPAC Name |
5-[3-(3-methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-6-11-16-13(20)8-5-7-12-17-14(21)9-10-15(2)18-19-15/h1H,4-12H2,2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSZNJNLIQHVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCCCC(=O)NCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402830-26-4 |
Source


|
| Record name | 5-[3-(3-methyl-3H-diazirin-3-yl)propanamido]-N-(pent-4-yn-1-yl)pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2824403.png)
![3-{4-[(5-methyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-1-phenylurea](/img/structure/B2824404.png)
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)

![N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2824411.png)

![3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2824417.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2824419.png)

